molecular formula C12H14Cl2N2O2 B2837279 2,2-dichloro-N-(4-morpholinophenyl)acetamide CAS No. 251096-80-7

2,2-dichloro-N-(4-morpholinophenyl)acetamide

Cat. No.: B2837279
CAS No.: 251096-80-7
M. Wt: 289.16
InChI Key: SLTUBNFOGRQMJK-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(4-morpholinophenyl)acetamide is an organic compound with the molecular formula C12H14Cl2N2O2 It is characterized by the presence of two chlorine atoms, a morpholine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(4-morpholinophenyl)acetamide typically involves the reaction of 4-morpholinophenylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-(4-morpholinophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Hydrolysis: The major products are the corresponding carboxylic acid and 4-morpholinophenylamine.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2,2-dichloro-N-(4-morpholinophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(4-morpholinophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The morpholine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the dichloroacetamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloro-N-(4-piperidinophenyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2,2-dichloro-N-(4-pyrrolidinophenyl)acetamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

2,2-dichloro-N-(4-morpholinophenyl)acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance solubility and bioavailability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

2,2-dichloro-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c13-11(14)12(17)15-9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4,11H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTUBNFOGRQMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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